molecular formula C9H12N2O2 B13199685 1-Ethyl-3-hydroxy-1-phenylurea

1-Ethyl-3-hydroxy-1-phenylurea

Cat. No.: B13199685
M. Wt: 180.20 g/mol
InChI Key: YRPLIRIFSXIAGC-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxy-1-phenylurea is an organic compound with the molecular formula C9H12N2O2 It is a derivative of urea, characterized by the presence of an ethyl group, a hydroxyl group, and a phenyl group attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-hydroxy-1-phenylurea can be synthesized through the nucleophilic addition of ethylamine to phenyl isocyanate, followed by hydrolysis. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound involves the reaction of ethylamine with phenyl isocyanate in large-scale reactors. The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-hydroxy-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 1-ethyl-3-phenylurea.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

1-Ethyl-3-hydroxy-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active urea derivatives.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-hydroxy-1-phenylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with enzymes, altering their activity. For instance, it has been shown to bind to protease enzymes such as pepsin and trypsin, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-hydroxy-1-phenylurea is unique due to the presence of both an ethyl group and a hydroxyl group, which confer specific chemical properties such as increased solubility in water and the ability to form hydrogen bonds. These properties make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-ethyl-3-hydroxy-1-phenylurea

InChI

InChI=1S/C9H12N2O2/c1-2-11(9(12)10-13)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,10,12)

InChI Key

YRPLIRIFSXIAGC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NO

Origin of Product

United States

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